Butyl 3-(dibutylamino)benzoate
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Overview
Description
Butyl 3-(dibutylamino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a butyl group and a dibutylamino group attached to a benzoate structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(dibutylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group is replaced by the butyl group. The resulting product is then reacted with dibutylamine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(dibutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 3-(dibutylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Butyl 3-(dibutylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: Similar in structure but lacks the dibutylamino group.
Dibutyl phthalate: Contains dibutyl groups but has a different core structure.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a butyl group
Uniqueness
Butyl 3-(dibutylamino)benzoate is unique due to the presence of both butyl and dibutylamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
591253-29-1 |
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Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
butyl 3-(dibutylamino)benzoate |
InChI |
InChI=1S/C19H31NO2/c1-4-7-13-20(14-8-5-2)18-12-10-11-17(16-18)19(21)22-15-9-6-3/h10-12,16H,4-9,13-15H2,1-3H3 |
InChI Key |
ZQAZYRKYLNETCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)C(=O)OCCCC |
Origin of Product |
United States |
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